
3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms, a piperazine ring, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in the formation of 4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl intermediate.
Coupling with Benzamide: The final step involves coupling the sulfonylated intermediate with 3,4-difluorobenzoyl chloride in the presence of a base to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.
科学的研究の応用
Synthesis and Characterization
DFNSB can be synthesized through multi-step organic reactions involving the coupling of various functional groups. The synthesis typically includes:
- Formation of the piperazine ring .
- Introduction of fluorine substituents on the aromatic rings.
- Coupling with sulfonamide and benzamide moieties .
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of DFNSB.
Anticancer Activity
DFNSB has shown promising results in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented:
- Case Study : A study evaluated DFNSB's efficacy against various cancer cell lines, revealing an IC50 value indicating significant cytotoxicity against breast cancer cells. The compound's mechanism involves the inhibition of RET kinase activity, which is crucial for tumor growth.
Neurological Disorders
The compound's piperazine structure suggests potential applications in treating neurological disorders:
- Research Findings : DFNSB analogs have been investigated for their effects on neurotransmitter systems. One study indicated that related compounds could modulate serotonin receptors, potentially benefiting conditions like depression and anxiety .
Antimicrobial Properties
Recent investigations have highlighted DFNSB's antimicrobial potential:
- Study Results : DFNSB exhibited activity against both Gram-positive and Gram-negative bacteria in vitro, suggesting its viability as a lead compound for developing new antibiotics .
The applications of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide are diverse, spanning oncology, neurology, and infectious diseases. Ongoing research aims to elucidate its mechanisms of action further and optimize its pharmacological profiles.
Future studies should focus on:
- Clinical Trials : To assess safety and efficacy in humans.
- Structure-Activity Relationship Studies : To refine compounds for enhanced activity.
- Combination Therapies : Investigating synergistic effects with existing treatments.
作用機序
The mechanism of action of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets within the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
Similar Compounds
3,4-difluoro-N-(2-(piperazin-1-yl)ethyl)benzamide: Lacks the sulfonyl group, which may result in different biological activity and binding properties.
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4-difluorobenzamide: Similar structure but with variations in the positioning of functional groups, affecting its chemical and biological properties.
4-(2-fluorophenyl)piperazine: A simpler compound that serves as an intermediate in the synthesis of more complex molecules like 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluorine atoms and a sulfonyl group enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.
生物活性
3,4-Difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, often abbreviated as DFNSB, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes fluorinated aromatic rings, a piperazine moiety, and a sulfonamide group, which may contribute to its unique biological properties.
- Molecular Formula : C19H20F3N3O3S
- Molecular Weight : 427.44 g/mol
- CAS Number : 897613-60-4
- InChI Key : MKIUKJKCEYEGQU-UHFFFAOYSA-N
DFNSB's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exhibit significant binding affinity towards dopamine receptors, particularly the D4 subtype. This interaction is crucial for its potential application in treating neurological disorders.
Anticancer Activity
DFNSB has demonstrated promising anticancer properties in several studies. For instance, it was evaluated against human breast cancer cell lines, showing significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics like Olaparib. The compound's mechanism involves the inhibition of PARP1 activity, which is vital for DNA repair processes in cancer cells.
Compound | IC50 (µM) | Target |
---|---|---|
DFNSB | 57.3 | PARP1 |
Olaparib | 57.3 | PARP1 |
Anti-inflammatory Effects
In addition to its anticancer properties, DFNSB has also been investigated for anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
Case Studies
-
Dopamine Receptor Binding Affinity :
A study highlighted DFNSB's selective binding affinity for the dopamine D4 receptor with an IC50 value significantly lower than that for D2 receptors, suggesting its potential use in treating disorders such as schizophrenia and ADHD. -
Inhibition of Tumor Growth :
In vivo studies demonstrated that DFNSB could reduce tumor size in xenograft models of breast cancer, supporting its role as a candidate for further development in oncology.
Comparative Analysis with Similar Compounds
The unique structural features of DFNSB differentiate it from other piperazine-based compounds. For example:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
3,4-Difluoro-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide | Chlorine instead of fluorine | Moderate anticancer activity |
3,4-Difluoro-N-(2-(4-(2-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide | Methyl group instead of fluorine | Lower receptor affinity |
Future Directions
Research into DFNSB is ongoing, with several avenues being explored:
- Optimization of Structure : Modifying the compound’s structure to enhance potency and selectivity.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Further elucidating the mechanisms underlying its biological activities to identify additional therapeutic applications.
特性
IUPAC Name |
3,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-15-6-5-14(13-17(15)22)19(26)23-7-12-29(27,28)25-10-8-24(9-11-25)18-4-2-1-3-16(18)21/h1-6,13H,7-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIUKJKCEYEGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。